N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide
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Overview
Description
N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfonamide group and a hydroxyphenyl group, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide typically involves the reaction of 2-hydroxyaniline with 4-acetamidobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound often involves a multi-step process to ensure high yield and purity. The process begins with the synthesis of intermediate compounds, which are then subjected to further reactions to obtain the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common in industrial settings to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide involves the inhibition of specific enzymes and proteins. The sulfonamide group is known to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. This inhibition disrupts the production of DNA and RNA, leading to the suppression of cell growth and proliferation. Additionally, the hydroxyphenyl group can interact with various proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(4-aminophenyl)sulfonamide: Used as an antibacterial agent.
N-(4-methylphenyl)acetamide: Investigated for its potential as an anti-inflammatory agent.
Uniqueness
N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide is unique due to its dual functional groups (sulfonamide and hydroxyphenyl), which confer a wide range of biological activities. This compound’s ability to inhibit enzymes and interact with proteins makes it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
N-[4-[(2-hydroxyphenyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-10(17)15-11-6-8-12(9-7-11)21(19,20)16-13-4-2-3-5-14(13)18/h2-9,16,18H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSGTUOFPZNBQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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